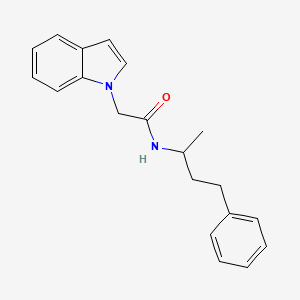

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide

Beschreibung

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety attached to an acetamide group, which is further substituted with a phenylbutan-2-yl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Eigenschaften

IUPAC Name |

2-indol-1-yl-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-16(11-12-17-7-3-2-4-8-17)21-20(23)15-22-14-13-18-9-5-6-10-19(18)22/h2-10,13-14,16H,11-12,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUFBSBPTYTHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

Formation of Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide.

Substitution Reaction: The chloroacetamide is further reacted with 4-phenylbutan-2-amine under basic conditions to yield the final product, 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The phenylbutan-2-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated phenylbutan-2-yl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenylbutan-2-yl group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide: Unique due to its specific substitution pattern.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

N-phenylacetamide: A simpler acetamide derivative without the indole moiety.

Uniqueness

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its combination of an indole moiety with a phenylbutan-2-yl-substituted acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure features an indole moiety linked to an acetamide group and a phenylbutan-2-yl substituent. This unique arrangement is believed to contribute significantly to its biological effects. The molecular formula is , with a molecular weight of 363.46 g/mol.

Biological Activities

Research indicates that 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide exhibits various biological activities, including:

1. Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell signaling pathways.

2. Antimicrobial Properties:

Indole derivatives have shown promise in exhibiting antimicrobial effects against various pathogens. The specific mechanisms may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

3. Neuroprotective Effects:

Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective effects, possibly through the modulation of neurotransmitter systems.

The mechanism by which 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide exerts its biological effects is likely multifaceted:

- Receptor Interaction: The indole moiety can interact with various receptors, including serotonin receptors, which are implicated in mood regulation and neuroprotection.

- Enzyme Modulation: The compound may modulate enzyme activity involved in metabolic pathways, influencing processes such as apoptosis and inflammation.

Research Findings

A variety of studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

In vitro studies assessed the efficacy of 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotective Mechanism Exploration

Research exploring the neuroprotective potential revealed that treatment with this compound resulted in reduced oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.